2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
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Description
Scientific Research Applications
Dual Inhibition of Cyclo-Oxygenase and 5-Lipoxygenase
- A pyrrolizine derivative related to the compound , identified as ML 3000, has been shown to inhibit cyclo-oxygenase and 5-lipoxygenase. This inhibition activity suggests potential applications in treating conditions like inflammation, pain, fever, asthma, and platelet aggregation without causing gastrointestinal damage (Laufer et al., 1994).
Synthesis of Heterocyclic Systems
- Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a compound related to the query, has been used to synthesize various heterocyclic systems. This process includes the creation of pyrido and pyrimidinone derivatives, indicating its usefulness in chemical synthesis and drug development (Toplak et al., 1999).
Aldose Reductase Inhibition
- Pyrimidineacetic acids and (pyrimidinyloxy)acetic acids, similar to the queried compound, have been synthesized and tested as inhibitors of bovine lens aldose reductase. This finding is significant for potential therapeutic applications in diabetic complications (Ellingboe et al., 1990).
Formation of 1H-Pyrimido[1,2-b][1,2,4]triazine-3-Acetic Acid Esters
- Research has demonstrated the formation of 1H-pyrimido[1,2-b][1,2,4]triazine-3-acetic acid esters through the thermal rearrangement of [(1-amino-6-hydroxy-2(1H)-pyrimidinylidene)hydrazone]butanedioic acid dimethyl esters. This highlights the compound's role in creating complex chemical structures (Bitha et al., 1988).
Synthesis of Tetracyclic Fused Tetrazines and Thiadiazines
- The compound has been used in reactions leading to the synthesis of tetracyclic fused tetrazines and thiadiazines, indicating its utility in the creation of complex organic compounds with potential pharmaceutical applications (Abbas et al., 2006).
Antimicrobial Activity of Pyridothienopyrimidines
- Derivatives of pyridothienopyrimidines, related to the queried compound, have been synthesized and tested for their antimicrobial properties. This suggests potential applications in the development of new antimicrobial agents (Abdel-rahman et al., 2002).
Properties
IUPAC Name |
2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-11-4-6-13(7-5-11)22-8-12(2)9-23-15-16(20-18(22)23)21(3)19(28)24(17(15)27)10-14(25)26/h4-7,12H,8-10H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJXQARJROYQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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